
4-Bromo-3-chloro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-N-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It is a derivative of aniline, which is an organic compound with the functional group -NH2 attached to a benzene ring .
Synthesis Analysis
The synthesis of anilines, including 4-Bromo-3-chloro-N-methylaniline, often involves several steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The exact method of synthesis can vary depending on the specific aniline being produced .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-N-methylaniline consists of a benzene ring with a bromine atom (Br), a chlorine atom (Cl), and a methylamine group (-NHCH3) attached to it . The molecular weight of this compound is 220.49 .Physical And Chemical Properties Analysis
4-Bromo-3-chloro-N-methylaniline is a solid substance . It has a molecular weight of 220.49 and a melting point of 80-82 °C . The compound is air sensitive and should be stored under inert gas .Aplicaciones Científicas De Investigación
Synthesis of Biphenyl Carboxylic Acid Derivatives : 4-Bromo-3-methylaniline is used in the synthesis of biphenyl carboxylic acid derivatives through a Pd/C-mediated Suzuki coupling approach. This compound undergoes a reaction with 4-chlorobutyryl chloride/TEA and subsequent treatment to yield 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, which is then coupled with 4-carboxyphenylboronic acid to produce the final product (Ennis et al., 1999).
Microsomal Metabolism Studies : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, reveals metabolites from side-chain C-hydroxylation and N-hydroxylation, indicating the compound's role in biochemical processes (Boeren et al., 1992).
Exploration of Non-Linear Optical Properties : A series of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions have been studied for their non-linear optical properties and reactivity. This highlights the compound's potential in optical and electronic applications (Rizwan et al., 2021).
Spectral Analysis and Ab Initio Calculations : Fourier transform infrared and FT-Raman spectral analysis of chloro-methylanilines, including studies on 4-chloro-3-methylaniline, provides insights into the structural and vibrational properties of these compounds. This is crucial for understanding their chemical behavior and potential applications (Arjunan & Mohan, 2008).
Synthesis of Fluorane Dye Precursors : 4-Bromo-3-methylanisole, derived from 4-bromo-3-methylaniline, is used in the synthesis of black fluorane dye, a critical component in the manufacture of thermal papers. This showcases the compound's role in the production of industrial dyes and pigments (Xie et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-chloro-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFNWVZSGQQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
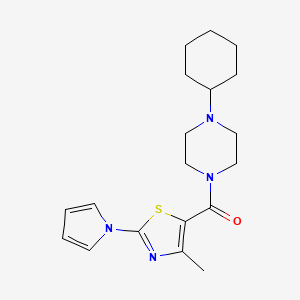

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

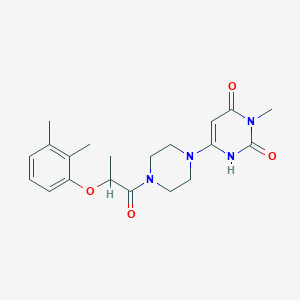
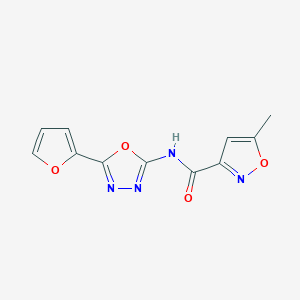
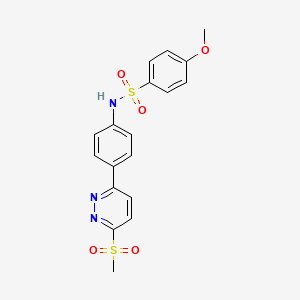
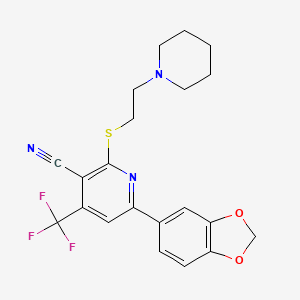
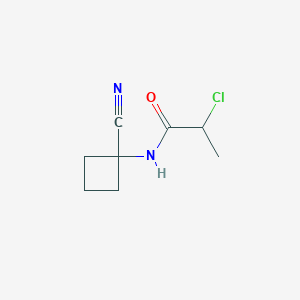
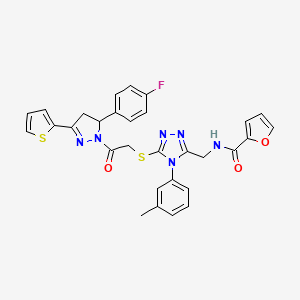
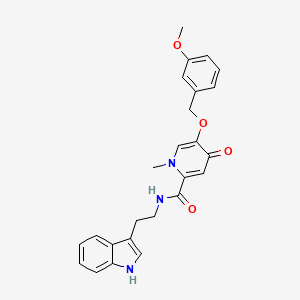
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
